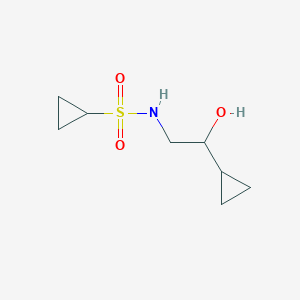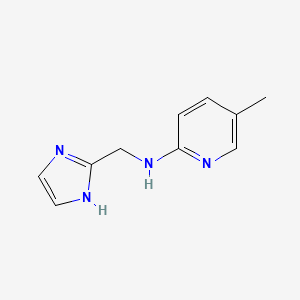
N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide, also known as CPES, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPES belongs to the class of sulfonamide compounds, which are widely used as antimicrobial and diuretic agents. However, recent studies have shown that CPES exhibits unique pharmacological properties that make it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to enhance the efficacy of chemotherapy drugs by increasing their uptake and reducing drug resistance.
This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many types of cancer and is involved in tumor growth and metastasis. Inhibition of CAIX by this compound leads to a decrease in intracellular pH, which in turn induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory, anti-oxidant, and anti-tumor properties. This compound has also been shown to reduce blood pressure and improve insulin sensitivity in animal models of hypertension and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide is its potent pharmacological activity. This compound exhibits potent anti-tumor and neuroprotective effects at relatively low concentrations. This compound is also stable and can be easily synthesized and purified.
One of the limitations of this compound is its potential toxicity. Studies have shown that this compound can cause liver and kidney damage at high doses. This compound also exhibits low aqueous solubility, which can limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets and signaling pathways involved in the pharmacological effects of this compound can help to optimize its therapeutic potential.
Another direction is to explore the use of this compound in combination with other drugs or therapies. This compound has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. Further studies can investigate the potential synergistic effects of this compound with other drugs or therapies.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and neurological disorders. The synthesis of this compound is relatively simple, and it exhibits potent pharmacological activity. However, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide involves the reaction of cyclopropanesulfonyl chloride with 2-cyclopropyl-2-hydroxyethanamine in the presence of a base catalyst. The resulting product is a white crystalline powder that can be purified by recrystallization. The chemical structure of this compound is shown in Figure 1.
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxyethyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c10-8(6-1-2-6)5-9-13(11,12)7-3-4-7/h6-10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBXVEALAYCYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)

![N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide](/img/structure/B7594949.png)
![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)
![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)
![N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)
![2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid](/img/structure/B7594989.png)
![cyclopropyl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7594992.png)
![3-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7594996.png)

![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)
![2-[Cyclopropylsulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7595011.png)
![4-[[[3-(Methoxymethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7595023.png)